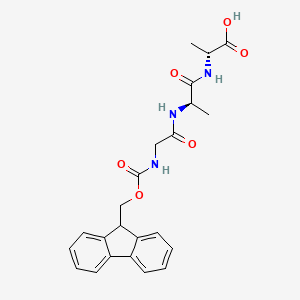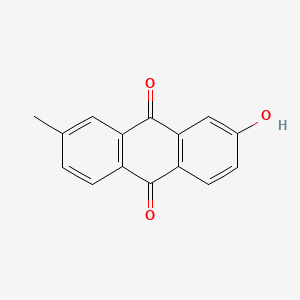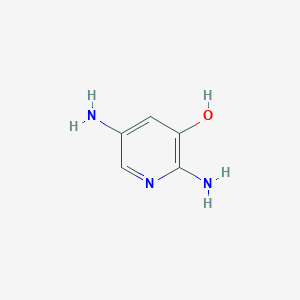
2,5-Diaminopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a hydroxyl group at position 3 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridin-3-ol can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridines, quinones, and fully reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Diaminopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Mécanisme D'action
The mechanism of action of 2,5-Diaminopyridin-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison: 2,5-Diaminopyridin-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other diaminopyridines, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
953018-37-6 |
|---|---|
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,6H2,(H2,7,8) |
Clé InChI |
QTBZJCHBAXXBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


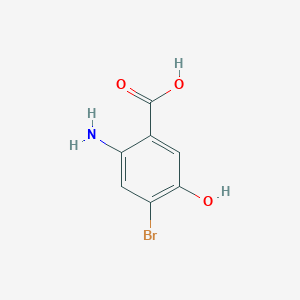

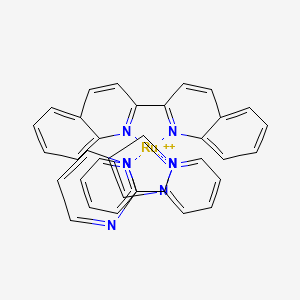


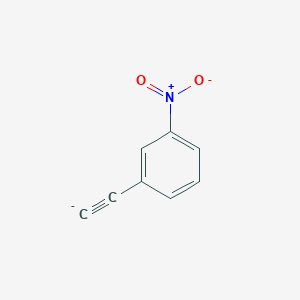

![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)



